![molecular formula C17H12F2N2O2 B5779341 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione](/img/structure/B5779341.png)
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione, also known as FFBI, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in several areas of research, including cancer treatment, neurodegenerative diseases, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation. Additionally, 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. In vivo studies have shown that 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione in lab experiments is its versatility. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have potential therapeutic applications in several areas of research, making it a valuable tool for researchers. Additionally, 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a synthetic compound, which means that it can be easily synthesized in large quantities for use in lab experiments. However, one of the limitations of using 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione in lab experiments is its complex synthesis method, which requires careful attention to reaction conditions and purification methods to obtain a high yield of pure product.
Future Directions
For research on 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione include the development of new cancer therapies, neuroprotective therapies, and treatments for inflammatory disorders.
Synthesis Methods
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a synthetic compound that can be prepared using a multistep reaction. The synthesis of 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione involves the reaction of 4-fluorobenzylamine with 2-fluorobenzaldehyde in the presence of an acid catalyst to form 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)imidazolidine-2,4-dione. The resulting product is then treated with a strong base to form 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione. The synthesis of 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield of pure product.
Scientific Research Applications
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is in cancer treatment. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-7-5-11(6-8-13)10-21-16(22)15(20-17(21)23)9-12-3-1-2-4-14(12)19/h1-9H,10H2,(H,20,23)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUSCTVDSOXALT-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.